molecular formula C17H19N3O3S2 B7880105 8-(3,5-dimethylpiperidin-1-yl)sulfonyl-1H-[1]benzothiolo[3,2-d]pyrimidin-4-one

8-(3,5-dimethylpiperidin-1-yl)sulfonyl-1H-[1]benzothiolo[3,2-d]pyrimidin-4-one

Cat. No.: B7880105
M. Wt: 377.5 g/mol
InChI Key: PBKPCUSRCPZMIY-UHFFFAOYSA-N
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Description

. This compound is a member of the oxazine family, which is characterized by a heterocyclic structure containing both nitrogen and oxygen atoms. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to ensure consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other materials

Mechanism of Action

The mechanism by which 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid stands out due to its unique oxazine ring structure, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

8-(3,5-dimethylpiperidin-1-yl)sulfonyl-1H-[1]benzothiolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S2/c1-10-5-11(2)8-20(7-10)25(22,23)12-3-4-14-13(6-12)15-16(24-14)17(21)19-9-18-15/h3-4,6,9-11H,5,7-8H2,1-2H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKPCUSRCPZMIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)SC4=C3NC=NC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)SC4=C3NC=NC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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